Cas no 618083-54-8 (5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile)
5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile
- 5-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
- 4-Oxazolecarbonitrile, 5-[2-[(5-bromo-2-methoxyphenyl)methylene]hydrazinyl]-2-methyl-
- AKOS002194117
- (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
- SR-01000012605
- F1423-3015
- 618083-54-8
- 5-[(E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2-METHYL-1,3-OXAZOLE-4-CARBONITRILE
- SR-01000012605-1
-
- Inchi: 1S/C13H11BrN4O2/c1-8-17-11(6-15)13(20-8)18-16-7-9-5-10(14)3-4-12(9)19-2/h3-5,7,18H,1-2H3
- InChI Key: SRKNUFBHOITDKK-UHFFFAOYSA-N
- SMILES: O1C(NN=CC2=CC(Br)=CC=C2OC)=C(C#N)N=C1C
Computed Properties
- Exact Mass: 334.00654g/mol
- Monoisotopic Mass: 334.00654g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 83.4Ų
5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1423-3015-2μmol |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1423-3015-5μmol |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1423-3015-10μmol |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1423-3015-20μmol |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1423-3015-1mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1423-3015-2mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1423-3015-3mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1423-3015-4mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1423-3015-5mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1423-3015-10mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile
Recent Advances in the Study of 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile (CAS: 618083-54-8)
The compound 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile (CAS: 618083-54-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique oxazole and hydrazine moieties, has been investigated for its biological activity, particularly in the context of kinase inhibition and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to selectively inhibit specific protein kinases involved in cell proliferation and survival pathways. In vitro studies have demonstrated that 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile exhibits potent inhibitory activity against kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical targets in cancer therapy. The compound's unique structural features, including the bromo-methoxyphenyl group, contribute to its high binding affinity and selectivity, as revealed by molecular docking studies.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. Preliminary data suggest that it modulates key inflammatory signaling pathways, such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines. These findings highlight the compound's versatility and its potential application in treating inflammatory diseases alongside cancer.
The synthesis of 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile has also been a focus of recent research. Advances in synthetic methodologies have enabled more efficient and scalable production of the compound, with improved yields and purity. Researchers have employed innovative strategies, such as microwave-assisted synthesis and green chemistry approaches, to optimize the reaction conditions and minimize environmental impact.
Preclinical studies have further evaluated the compound's pharmacokinetic and pharmacodynamic properties. Results indicate favorable oral bioavailability and tissue distribution, with minimal off-target effects. However, challenges remain in addressing its metabolic stability and potential toxicity, which are currently under investigation. Ongoing efforts aim to develop derivatives with enhanced pharmacological profiles while retaining the core structural elements responsible for its biological activity.
In conclusion, 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile represents a promising candidate for further development in both oncology and inflammation-related disorders. Its dual functionality as a kinase inhibitor and anti-inflammatory agent underscores its therapeutic potential. Future research will likely focus on advancing the compound through clinical trials, optimizing its formulation, and exploring combination therapies to maximize its efficacy. The continued exploration of this compound and its derivatives holds significant promise for addressing unmet medical needs in these critical areas.
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